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Compound of Interest

Compound Name: Tigogenin

Cat. No.: B051453

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity

Tigogenin is a naturally occurring steroidal sapogenin found in various plant species, including
those of the genera Digitalis and Agave.[1] It serves as a crucial starting material in the semi-
synthesis of various steroid hormones. Structurally, it is a C-5 epimer of smilagenin.[1] Its
chemical identity is well-established through extensive spectroscopic and chemical analysis.

Key Identifiers:

IUPAC Name: (3B3,50,25R)-Spirostan-3-ol[1][2][3]

CAS Number: 77-60-1[1][2][4][5]

Chemical Formula: C27H4403[1][2][4]

Synonyms: 5a-Spirostan-3[3-ol, (25R)-5a-Spirostan-33-ol[2][5]

Molecular Structure and Stereochemistry

The structure of tigogenin is characterized by a rigid tetracyclic steroid core and a spiroketal
side chain, which is the defining feature of the spirostan class.
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Core Skeleton: The molecule is built upon a gonane (perhydrocyclopentanophenanthrene)
nucleus, which is fully saturated. This forms the characteristic A, B, C, and D rings of the
steroid.

Spiroketal Moiety: Attached at C-17 of the steroid nucleus is a spiroketal system consisting of
two additional rings, designated E (a tetrahydrofuran ring) and F (a tetrahydropyran ring). The
spiro carbon atom is C-22.

Stereochemistry: Tigogenin possesses a specific and complex stereochemistry which is
critical to its identity and biological function:

e The A/B ring fusion is trans, as indicated by the 5a configuration.
e The hydroxyl group at the C-3 position is in the equatorial position, denoted as 33.

e The methyl group at C-25 is in the R configuration, specified as 25R. This particular
stereoisomer is distinguished from its epimer, sarsasapogenin, which has a 25S
configuration.[2] The stereochemistry at C-25 can be determined using *H NMR by analyzing
the chemical shift difference of the geminal protons at C-26.[6]
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Figure 1. 2D Chemical Structure of Tigogenin.

Physicochemical Properties

The quantitative physicochemical properties of tigogenin are summarized in the table below.
This data is essential for its handling, formulation, and analytical characterization.

Property Value Source
Molecular Weight 416.64 g/mol [L1[21[4115]
Monoisotopic Mass 416.32904526 Da [4]

White to off-white crystalline
Appearance ) [7]

solid
Melting Point 203°C [1]
Optical Rotation [a]D2° -62° [1]

Soluble in DMF (2 mg/mL),

B acetone, ether, and petroleum
Solubility . _ . [1][3](8]
ether. Practically insoluble in

water.
logP 452 -5.33 [8]
Polar Surface Area 38.69 A2 [9]

Experimental Protocols
Isolation of Tigogenin from Plant Material

Tigogenin is typically isolated as an aglycone from its corresponding saponin, tigonin. The
general procedure involves the hydrolysis of saponin-rich plant extracts.

Protocol: Acid Hydrolysis and Extraction

e Source Material: Dried and powdered leaves of plants known to contain tigogenin
glycosides, such as Agave sisalana.[1]
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o Fermentation (Optional): The plant material may be subjected to spontaneous fermentation
to begin the breakdown of complex glycosides.[9]

e Acid Hydrolysis: The plant material is refluxed with a dilute mineral acid (e.qg., 2-5% sulfuric
acid) in an alcoholic solvent (e.g., ethanol). This cleaves the glycosidic bonds, liberating the
aglycone (tigogenin).[7]

o Neutralization and Extraction: The hydrolysate is neutralized with a base (e.g., lime). The
tigogenin is then extracted from the mixture using an organic solvent like ethanol or hexane.

[9]

 Purification: The crude extract is purified through a series of steps including decolorization
(e.g., with activated charcoal) and recrystallization from a suitable solvent system, such as
dilute methanol, to yield pure tigogenin crystals.[1][9]

Structural Characterization

The definitive identification and structural elucidation of tigogenin rely on modern
spectroscopic techniques.

e Mass Spectrometry (MS):

o Methodology: Electron lonization (EI-MS) or Electrospray lonization (ESI-MS) can be
used. High-resolution mass spectrometry (HRMS) provides the exact mass, which is used
to confirm the molecular formula (C27H440s3).

o Data Interpretation: The fragmentation pattern in the mass spectrum provides information
about the different parts of the molecule, including the steroidal backbone and the
spiroketal side chain.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Methodology: Samples are dissolved in a deuterated solvent (e.g., CDCls or pyridine-ds).
'H NMR, 8C NMR, and 2D NMR (like COSY, HSQC, and HMBC) experiments are
performed.

o Data Interpretation:
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» 'H NMR: Key signals confirm the stereochemistry. For example, the chemical shift
difference (Ad) between the two geminal protons at C-26 (H2-26) is typically small (< 0.2
ppm) for the 25R configuration (as in tigogenin), whereas it is larger (> 0.5 ppm) for the
25S configuration.[6]

» 13C NMR: The spectrum will show 27 distinct carbon signals. The chemical shifts of C-3,
C-5, C-22, and C-25 are particularly diagnostic for confirming the structure and
stereochemistry. Solid-state 3C NMR studies have shown that the conformation of
tigogenin is similar in both solid and solution phases.[10]

» 2D NMR: These experiments establish the connectivity between protons and carbons,
allowing for the complete and unambiguous assignment of all signals, confirming the
entire molecular framework.

Biological Activity and Signaling Pathway

Tigogenin exhibits a range of biological activities, including anti-inflammatory, anti-tumor, and
antifungal effects.[3][11][12][13] One of its well-studied mechanisms involves the induction of
apoptosis in human rheumatoid arthritis (RA) fibroblast-like synoviocytes. This process is
mediated through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway,
which leads to an upregulation of cyclooxygenase-2 (COX-2).[14]
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Diagram 1. Tigogenin-induced apoptosis pathway in RA synoviocytes.

This diagram illustrates that Tigogenin activates the p38 MAPK signaling protein.[14] This
activation, in turn, initiates the caspase cascade and upregulates COX-2 expression, ultimately
leading to programmed cell death (apoptosis) in rheumatoid arthritis synovial cells.[14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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